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Cat. No.: B15562823 Get Quote

Introduction

Flg22, a conserved 22-amino acid peptide from the N-terminus of bacterial flagellin, is a potent

Pathogen-Associated Molecular Pattern (PAMP) that elicits a strong innate immune response

in many plant species.[1][2] The superscript "Pst" specifies its origin from the plant pathogen

Pseudomonas syringae pv. tomato. Upon recognition, flg22Pst triggers a cascade of

downstream signaling events, culminating in the transcriptional reprogramming of the plant cell

to mount a defense response.[2][3] This response, known as PAMP-Triggered Immunity (PTI),

involves the activation of mitogen-activated protein kinases (MAPKs), production of reactive

oxygen species (ROS), and large-scale changes in gene expression.[4] Researchers utilize

synthetic flg22Pst peptide to precisely study the molecular mechanisms of plant immunity,

screen for genetic components of the defense pathway, and evaluate the efficacy of potential

resistance-enhancing compounds.

Mechanism of Action: The FLS2 Signaling Pathway

The perception of flg22Pst at the cell surface is mediated by the leucine-rich repeat receptor

kinase (LRR-RK) FLAGELLIN-SENSING 2 (FLS2). The binding of flg22 induces the

heterodimerization of FLS2 with another LRR-RK, BRI1-ASSOCIATED KINASE 1 (BAK1). This

association leads to a series of trans-phosphorylation events between the kinase domains of

FLS2 and BAK1, activating the receptor complex.

The activated FLS2-BAK1 complex then phosphorylates downstream receptor-like cytoplasmic

kinases (RLCKs), such as BOTRYTIS-INDUCED KINASE 1 (BIK1). Phosphorylated BIK1
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dissociates from the receptor complex and initiates a cytoplasmic signaling cascade. This

cascade includes the activation of a MAPK cascade, which typically involves MAPKKK,

MKK4/MKK5, and MPK3/MPK6. These activated MAPKs then move into the nucleus to

phosphorylate and activate transcription factors, such as those from the WRKY family (e.g.,

WRKY22 and WRKY29). These transcription factors bind to specific promoter elements (W-

boxes) of defense-related genes, leading to their rapid and robust expression.

Extracellular Space Plasma Membrane Cytoplasm Nucleus

flg22Pst FLS2Binding BAK1
Heterodimerization

BIK1Phosphorylation MAPK Cascade
(MKK4/5, MPK3/6)

Activation WRKY TFs
(WRKY22/29)

Phosphorylation
& Activation Defense Gene

Expression
Induction

Click to download full resolution via product page

Caption: Simplified flg22 signaling pathway leading to defense gene expression.

Quantitative Data on flg22-Induced Gene Expression
Treatment of Arabidopsis thaliana with flg22 leads to significant changes in the transcriptome.

Many genes, termed FLARE (Flagellin Rapidly Elicited) genes, are induced within 30 to 60

minutes of exposure. Below is a summary of representative defense marker genes and their

typical induction levels following flg22 treatment.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b15562823?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15562823?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Gene Marker
Function /
Pathway

Time Point
Fold Induction
(Approx.)

Reference

WRKY22
Transcription

Factor
30 min 5 - 15

WRKY29
Transcription

Factor
30 min 10 - 25

FRK1 MAPK Substrate 60 min 50 - 150

ICS1
Salicylic Acid

Biosynthesis
2 hours 3 - 8

PR1
Pathogenesis-

Related Protein
8-24 hours 10 - 40

Note: Fold induction can vary based on experimental conditions, plant age, and tissue type.

Protocols
Protocol 1: Induction of Defense Genes in Arabidopsis
thaliana Seedlings
This protocol describes a standard method for treating liquid-grown seedlings with flg22 and

harvesting tissue for subsequent RNA extraction and gene expression analysis.

Materials:

Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

Murashige and Skoog (MS) liquid medium

12-well sterile culture plates

Synthetic flg22 peptide (stock solution at 1 mM in sterile water)

Sterile water

Liquid nitrogen
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Forceps

Procedure:

Seedling Growth: Sterilize Arabidopsis seeds and germinate them in a 12-well plate

containing 2 mL of sterile MS liquid medium per well. Grow seedlings for 10-14 days under a

16-hour light/8-hour dark cycle.

Elicitor Preparation: Prepare a 1 µM flg22 working solution by diluting the 1 mM stock

solution in sterile water. For a mock control, use sterile water.

Treatment: Gently remove the growth medium from each well. Add 2 mL of the 1 µM flg22

solution to the treatment wells and 2 mL of sterile water to the control wells.

Incubation: Return the plates to the growth chamber and incubate for the desired time points

(e.g., 30 min, 1 hour, 3 hours). A 1-hour time point is often sufficient to see robust induction

of early defense genes.

Harvesting: At each time point, carefully remove the seedlings from the wells using forceps.

Blot them dry on a paper towel to remove excess liquid.

Sample Freezing: Immediately flash-freeze the harvested tissue in liquid nitrogen to halt

biological activity.

Storage: Store the frozen samples at -80°C until ready for RNA extraction.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for
Defense Gene Expression
This protocol outlines the steps for analyzing the expression of target defense genes from the

harvested tissue.

Materials:

Frozen plant tissue from Protocol 1

RNA extraction kit (plant-specific)
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DNase I

cDNA synthesis kit

SYBR Green or other fluorescent qPCR master mix

Gene-specific primers (forward and reverse) for target and reference genes

qPCR instrument

Procedure:

RNA Extraction: Grind the frozen tissue to a fine powder in liquid nitrogen. Extract total RNA

using a commercial plant RNA extraction kit, following the manufacturer's instructions.

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating

genomic DNA.

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA

synthesis kit with oligo(dT) or random primers.

qPCR Reaction Setup: Prepare the qPCR reactions in a 20 µL volume as follows:

10 µL of 2x SYBR Green Master Mix

0.5 µL of Forward Primer (10 µM)

0.5 µL of Reverse Primer (10 µM)

2 µL of diluted cDNA (e.g., 1:20 dilution)

7 µL of nuclease-free water

qPCR Program: Run the reactions on a qPCR instrument using a standard thermal cycling

program:

Initial Denaturation: 95°C for 3-5 minutes.

40 Cycles:
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Denaturation: 95°C for 15 seconds.

Annealing/Extension: 60°C for 30-60 seconds.

Melt Curve Analysis: Perform a melt curve analysis to verify the specificity of the amplified

product.

Data Analysis:

Determine the cycle threshold (Ct) values for your target genes (e.g., WRKY29, FRK1)

and a stable reference gene (e.g., UBQ5, EF1α).

Calculate the relative gene expression using the 2-ΔΔCt method. This involves

normalizing the Ct value of the target gene to the reference gene (ΔCt) and then

comparing the ΔCt of the flg22-treated sample to the mock-treated sample (ΔΔCt).
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Caption: Workflow for flg22 treatment and gene expression analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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